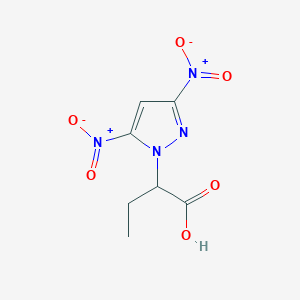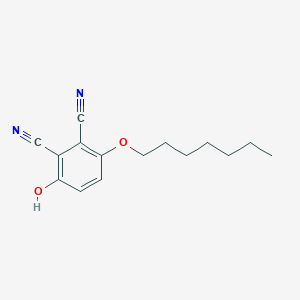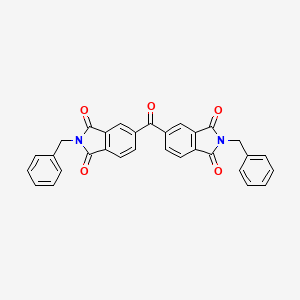
2-(3,5-Dinitro-1H-pyrazol-1-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-Dinitro-1H-pyrazol-1-yl)butanoic acid is a chemical compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dinitro-1H-pyrazol-1-yl)butanoic acid typically involves the nitration of a pyrazole precursor followed by the introduction of the butanoic acid moiety. One common method involves the nitration of 1H-pyrazole using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro groups at the 3 and 5 positions. The resulting 3,5-dinitro-1H-pyrazole is then reacted with butanoic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors for nitration and esterification processes, which can enhance yield and reduce reaction times.
化学反応の分析
Types of Reactions
2-(3,5-Dinitro-1H-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogenating agents or alkylating agents under controlled conditions.
Major Products Formed
Oxidation: Formation of dinitropyrazole derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 3,5-diamino-1H-pyrazole derivatives.
Substitution: Formation of various substituted pyrazole derivatives depending on the reagents used.
科学的研究の応用
2-(3,5-Dinitro-1H-pyrazol-1-yl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as anti-inflammatory or anticancer agents.
Industry: Used in the production of advanced materials, including energetic materials and explosives due to its high thermal stability and energy content.
作用機序
The mechanism of action of 2-(3,5-Dinitro-1H-pyrazol-1-yl)butanoic acid is largely dependent on its interaction with molecular targets. The nitro groups can participate in redox reactions, influencing the compound’s reactivity. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Another compound with similar nitro groups and pyrazole structure, known for its high thermal stability and energetic properties.
Bis(4-azido-3,5-dinitro-1H-pyrazol-1-yl)methane: A compound with similar pyrazole structure and nitro groups, used as a precursor for new explosives.
Uniqueness
2-(3,5-Dinitro-1H-pyrazol-1-yl)butanoic acid is unique due to the presence of the butanoic acid moiety, which can influence its solubility and reactivity compared to other similar compounds
特性
分子式 |
C7H8N4O6 |
|---|---|
分子量 |
244.16 g/mol |
IUPAC名 |
2-(3,5-dinitropyrazol-1-yl)butanoic acid |
InChI |
InChI=1S/C7H8N4O6/c1-2-4(7(12)13)9-6(11(16)17)3-5(8-9)10(14)15/h3-4H,2H2,1H3,(H,12,13) |
InChIキー |
IMYJABWLMOLFEA-UHFFFAOYSA-N |
正規SMILES |
CCC(C(=O)O)N1C(=CC(=N1)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-amino-1-[(2R,3R,4S,5R)-5-ethyl-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2-dihydropyrimidin-2-one](/img/structure/B11713472.png)
![N-{(E)-1-[(tert-butylamino)carbonyl]-2-[5-(4-chlorophenyl)-2-furyl]-1-ethenyl}benzamide](/img/structure/B11713477.png)
![N'~1~,N'~9~-bis[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]nonanedihydrazide](/img/structure/B11713485.png)

![N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11713493.png)

![3,5-DI-Tert-butyl-N-{2-[(naphthalen-2-YL)(phenyl)carbamoyl]phenyl}benzamide](/img/structure/B11713503.png)



![Bis[2-(3,5-ditert-butyl-4-hydroxyphenyl)ethyl] 3,3-bis{2-[2-(3,5-ditert-butyl-4-hydroxyphenyl)ethoxy]-2-oxoethyl}pentanedioate](/img/structure/B11713537.png)
![Diethyl (2,2,2-trichloro-1-{[(2-methylphenyl)carbonyl]amino}ethyl)phosphonate](/img/structure/B11713541.png)
![3-(4-fluorophenyl)-2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxopropanenitrile](/img/structure/B11713546.png)
![Methyl 2-{[(2,2,2-trichloro-1-{[(2-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate](/img/structure/B11713567.png)
